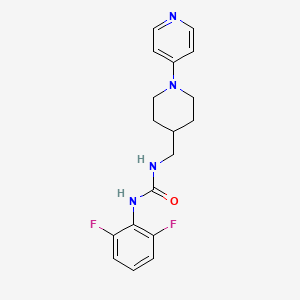

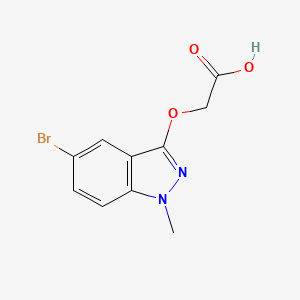

N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Synthesis and Characterization

Compounds containing the N-(4-methylpiperazin-1-yl) moiety have been synthesized for various purposes, including as potential positron emission tomography (PET) agents for imaging of IRAK4 enzyme in neuroinflammation, and as intermediates in the synthesis of complex molecules with potential therapeutic applications. For instance, the synthesis of a new potential PET agent for imaging neuroinflammation utilized a precursor with a similar structural motif, demonstrating the relevance of such compounds in developing diagnostic tools (Wang et al., 2018). Additionally, the creation of new carboxylic acid amides containing an N-methylpiperazine fragment highlights the versatility of these compounds in medicinal chemistry, showing their potential in developing new therapeutic agents (Koroleva et al., 2011).

Biological Activities

The biological activities of these compounds are diverse, ranging from antimicrobial and antitumor activities to their use as enzyme inhibitors and receptor antagonists. For example, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential of N-(4-methylpiperazin-1-yl) derivatives in cancer therapy and inflammation control (Rahmouni et al., 2016). Moreover, the exploration of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent 5-HT(1B/1D) antagonists highlights the potential psychiatric applications of these compounds, such as in the treatment of depression and anxiety (Liao et al., 2000).

PET Imaging Applications

A notable application of compounds structurally related to N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide is in PET imaging, specifically targeting macrophage colony-stimulating factor 1 receptor (CSF1R) to image microglia and neuroinflammation. The development of [11C]CPPC, a PET radiotracer specific for CSF1R, exemplifies the critical role these compounds can play in diagnosing and studying neuroinflammatory diseases, such as Alzheimer’s and Parkinson’s disease (Horti et al., 2019).

作用機序

Target of Action

The compound N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide is primarily targeted towards PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and angiogenesis . It also has been identified as a target for acetylcholinesterase inhibitors (AChEIs) , which are used in the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound acts as an inhibitor of the PDGF receptor tyrosine kinase . By inhibiting this receptor, it can prevent the activation of the PDGF signaling pathway, thereby controlling cell growth and division . As an AChEI, it inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning . This results in an increase in the concentration of acetylcholine, improving cognitive function .

Biochemical Pathways

The compound affects the PDGF signaling pathway by inhibiting the PDGF receptor tyrosine kinase . This can lead to a decrease in cell proliferation and angiogenesis . In the context of Alzheimer’s disease, by inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

By inhibiting the PDGF receptor tyrosine kinase, the compound can potentially control cell growth and division, making it useful in the treatment of diseases characterized by excessive cell proliferation . As an AChEI, it can enhance cognitive function, making it potentially beneficial in the treatment of Alzheimer’s disease .

特性

IUPAC Name |

N-(4-methylpiperazin-1-yl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O/c1-18-7-9-19(10-8-18)16-13(21)12-14-17-20(15-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJNDRPYTNUUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)

![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)

![6-Tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473580.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)